molecular formula C15H14N6O2S2 B2983675 N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286709-80-5

N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2983675
CAS No.: 1286709-80-5
M. Wt: 374.44
InChI Key: SVUMPYFPZFIOSP-UHFFFAOYSA-N
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Description

N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a synthetic organic compound featuring a distinctive molecular scaffold incorporating multiple heterocyclic rings, including two thiazole units and a terminal pyrimidine carboxamide group. The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity and presence in a wide range of bioactive molecules . This moiety is a critical component in several approved drugs and preclinical candidates, contributing to activities such as enzyme inhibition and receptor modulation . For instance, thiazole-containing molecules have been developed as inhibitors of various biological targets, such as the glutathione S-transferase omega 1 (GSTO1-1) enzyme, which is overexpressed in certain cancers and is a potential target for antineoplastic therapy . The specific arrangement of rings in this compound suggests potential for interaction with enzymatic targets, making it a valuable candidate for research in drug discovery, particularly in the development of novel kinase inhibitors or cysteine protease inhibitors . Researchers can utilize this high-quality compound for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and in vitro screening assays to investigate its mechanism of action and therapeutic potential. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[4-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S2/c1-8-9(2)25-15(18-8)20-11(22)6-10-7-24-14(19-10)21-13(23)12-16-4-3-5-17-12/h3-5,7H,6H2,1-2H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUMPYFPZFIOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

The compound acts primarily as a dual inhibitor of cyclin-dependent kinases CDK2 and CDK9. Studies have shown that it significantly inhibits these kinases, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines. For instance, compound 20a , a related structure, exhibited IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a strong inhibitory effect compared to lead compounds .

Efficacy in Cell Lines

The effectiveness of this compound has been evaluated across various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
HCT1160.004CDK2 inhibition leading to apoptosis
A4311.61Cytotoxic activity via Bcl-2 modulation
HepG-21.98Anti-proliferative effects

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and pyrimidine moieties significantly influence biological activity. Key observations include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications at positions 4 and 5 enhance potency.
  • Pyrimidine Substituents : The presence of electron-donating groups increases binding affinity to target proteins.
  • Amino Group Positioning : The positioning of amino groups on the thiazole ring is critical for maintaining activity against CDK targets .

Case Studies

Several case studies have highlighted the compound's potential in treating various cancers:

  • Breast Cancer : In vitro studies demonstrated significant reduction in cell viability in MCF7 cells treated with the compound, suggesting its role as a promising agent against breast cancer.
  • Liver Cancer : The compound exhibited potent anti-proliferative effects against HepG-2 cells, with observed IC50 values lower than those of standard chemotherapeutics .

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Based Analogs

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Structural Feature
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a ) 4-Chlorobenzyl 84 238–240 Morpholin-4-yl-thioxoacetamide group
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b ) 4-Bromobenzyl 95 231–233 Morpholin-4-yl-thioxoacetamide group
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide 2,3-Dihydrobenzo[d][1,4]dioxin N/A N/A Benzodioxin substituent

Key Observations :

  • Substituent Effects on Yield : The bromo-substituted 6b achieved a higher yield (95%) than its chloro analog 6a (84%), suggesting that electron-withdrawing groups (e.g., Br vs. Cl) may enhance reaction efficiency in similar syntheses .
  • Thermal Stability : Melting points for 6a and 6b exceed 230°C, indicating strong crystalline packing due to hydrogen bonding from the morpholin-4-yl-thioxoacetamide group .
  • Structural Divergence : The benzodioxin-substituted analog () replaces the dimethylthiazolyl group with a fused benzodioxin system, likely altering solubility and binding interactions due to increased aromaticity and polarity .

Pyrimidine Carboxamide Derivatives

The target compound’s pyrimidine-2-carboxamide core is shared with 1,4,5,6-tetrahydropyrimidine-2-carboxamides (3a-k, 7a,b), which are synthesized via reactions with 1,3-diaminopropane ().

Table 2: Comparison of Pyrimidine Carboxamide Analogs

Compound Class Core Structure Synthetic Route Functionalization
Target Compound Pyrimidine-2-carboxamide Likely acylation/cyclization (inferred) 4,5-Dimethylthiazolyl substitution
1,4,5,6-Tetrahydropyrimidine-2-carboxamides (3a-k , 7a,b ) Partially saturated pyrimidine Reaction with 1,3-diaminopropane Varied aryl/hetaryl groups

Key Observations :

  • Synthetic Flexibility: The use of 1,3-diaminopropane in synthesizing 3a-k and 7a,b highlights the adaptability of pyrimidine carboxamide frameworks to diverse synthetic conditions .

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